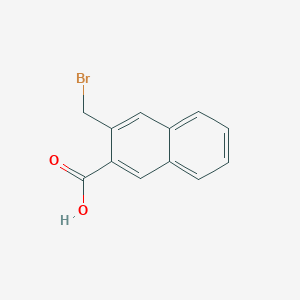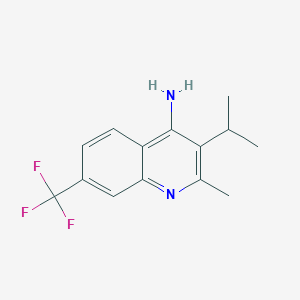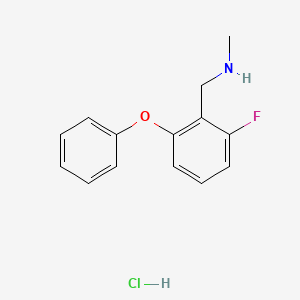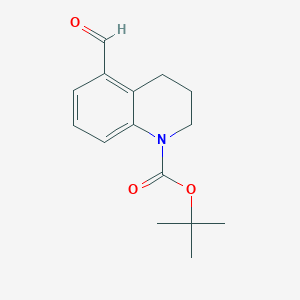
5-Acetamidoquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamidoquinoline-8-sulfonic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes an acetamido group at the 5-position and a sulfonic acid group at the 8-position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-acetamidoquinoline-8-sulfonic acid, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials. The reaction typically involves catalytic systems and can be carried out under solvent-free conditions or using eco-friendly catalysts .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetamidoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetamidoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are explored for their potential in treating diseases like malaria and cancer.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-acetamidoquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For instance, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Chloro-8-hydroxyquinoline: Used in the treatment of microbial infections.
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but with different functional groups.
Uniqueness: 5-Acetamidoquinoline-8-sulfonic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and sulfonic acid groups make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
855765-83-2 |
|---|---|
Molekularformel |
C11H10N2O4S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
5-acetamidoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-7(14)13-9-4-5-10(18(15,16)17)11-8(9)3-2-6-12-11/h2-6H,1H3,(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
XJSHKETYQCBGDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)




![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)




